Cas no 1000342-29-9 (7-fluoro-2,3-dihydro-1H-indazol-3-one)
7-fluoro-2,3-dihydro-1H-indazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Fluoro-1H-indazol-3-ol
- 3-Hydroxy-7-fluoro 1H-indazole
- 3H-INDAZOL-3-ONE,7-FLUORO-1,2-DIHYDRO
- 3-Hydroxy-7-floro 1H-indazole
- 3-HYDROXY-7-FLUORO INDAZOLE
- AK141079
- MB06480
- 7-fluoro-1H-indazol-3(2H)-one
- 7-fluoro-1,2-dihydroindazol-3-one
- 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-
- 7-Fluoro-1,2-dihydro-3H-indazol-3-one
- 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-
- ZBFVAAYQGCHRIM-UHFFFAOYSA-N
- 7-fluoro-2,3-dihydro-1H-indazol-3-one
- AX8281278
- X3694
- AKOS006288307
- DTXSID30646617
- CS-0036919
- SCHEMBL14158228
- F18746
- MFCD08690098
- 3h-indazol-3-one,7-fluoro-1,2-dihydro-
- 1000342-29-9
-
- MDL: MFCD16037322
- Inchi: 1S/C7H5FN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11)
- InChI Key: ZBFVAAYQGCHRIM-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2C(NNC=21)=O
Computed Properties
- Exact Mass: 152.03859095g/mol
- Monoisotopic Mass: 152.03859095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.1
7-fluoro-2,3-dihydro-1H-indazol-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0653-1g |
7-Fluoro-1H-indazol-3-ol |
1000342-29-9 | 97% | 1g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0653-5g |
7-Fluoro-1H-indazol-3-ol |
1000342-29-9 | 97% | 5g |
33752.09CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74750-250mg |
7-fluoro-1,2-dihydroindazol-3-one |
1000342-29-9 | 96% | 250mg |
¥570.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74750-1g |
7-fluoro-1,2-dihydroindazol-3-one |
1000342-29-9 | 96% | 1g |
¥2030.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74750-5g |
7-fluoro-1,2-dihydroindazol-3-one |
1000342-29-9 | 96% | 5g |
¥6080.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74750-500mg |
7-fluoro-1,2-dihydroindazol-3-one |
1000342-29-9 | 96% | 500mg |
¥1130.0 | 2023-09-07 | |
| Alichem | A269000016-1g |
7-Fluoro-1H-indazol-3-ol |
1000342-29-9 | 95% | 1g |
$428.11 | 2023-09-04 | |
| Chemenu | CM150484-1g |
7-Fluoro-1H-indazol-3-ol |
1000342-29-9 | 95% | 1g |
$430 | 2021-08-05 | |
| eNovation Chemicals LLC | D782657-100mg |
3H-Indazol-3-one, 7-fluoro-1,2-dihydro- |
1000342-29-9 | 95% | 100mg |
$50 | 2024-07-28 | |
| eNovation Chemicals LLC | Y0997410-1g |
3-Hydroxy-7-fluoro 1H-indazole |
1000342-29-9 | 95% | 1g |
$400 | 2024-08-02 |
7-fluoro-2,3-dihydro-1H-indazol-3-one Suppliers
7-fluoro-2,3-dihydro-1H-indazol-3-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 7-fluoro-2,3-dihydro-1H-indazol-3-one
7-Fluoro-2,3-Dihydro-1H-Indazol-3-One: A Comprehensive Overview
7-Fluoro-2,3-dihydro-1H-indazol-3-one (CAS No. 1000342-29-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the indazole derivative family, which has been extensively studied due to its potential applications in drug discovery and development. The structure of 7-fluoro-2,3-dihydro-1H-indazol-3-one features a fluorine atom at the 7th position of the indazole ring system, along with a ketone group at the 3rd position, making it a unique scaffold for various chemical modifications and biological evaluations.
Recent advancements in synthetic methodologies have enabled researchers to explore the synthesis of 7-fluoro-2,3-dihydro-1H-indazol-3-one with greater efficiency and precision. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method leverages the ability of microwave irradiation to accelerate bond formation processes, particularly in the formation of heterocyclic compounds like indazoles.
The pharmacological properties of 7-fluoro-2,3-dihydro-1H-indazol-3-one have been a focal point of recent studies. Research has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of therapeutic agents targeting chronic inflammatory diseases. Furthermore, its ability to modulate key signaling pathways involved in cellular proliferation and apoptosis suggests potential applications in oncology.
In terms of biological activity, 7-fluoro-2,3-dihydro-1H-indazol-3-one has shown remarkable selectivity towards certain enzymes and receptors. For instance, studies have highlighted its inhibitory effects on cyclooxygenase (COX) enzymes, which are central players in inflammation and pain regulation. Additionally, its ability to scavenge free radicals underscores its potential as an antioxidant agent in combating oxidative stress-related disorders.
The structural versatility of 7-fluoroindazolone derivatives allows for extensive functionalization, enabling researchers to explore a wide range of chemical substitutions and modifications. These modifications can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development.
Recent research has also delved into the computational modeling of 7-fluoroindazolone derivatives, employing molecular docking studies to predict their binding affinities with various therapeutic targets. These studies have provided valuable insights into the molecular interactions that govern the bioactivity of these compounds, paving the way for rational drug design strategies.
In conclusion, 7-fluoroindazolone derivatives, including 7-fluoroindazolone itself, represent a class of compounds with immense potential in the field of medicinal chemistry. Their unique structural features and diverse biological activities make them invaluable tools for exploring novel therapeutic interventions across various disease states.
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